4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a fluoropyrimidine group and an oxolan-2-ylmethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-fluoropyrimidine with a piperazine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and methanol (MeOH), along with catalysts such as palladium and platinum compounds. Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor with applications in treating inflammatory bowel disease.
Uniqueness
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(oxolan-2-yl
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3/c15-10-6-16-13(17-7-10)20-4-3-19(9-12(20)21)14(22)18-8-11-2-1-5-23-11/h6-7,11H,1-5,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGYWDYCSRMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.